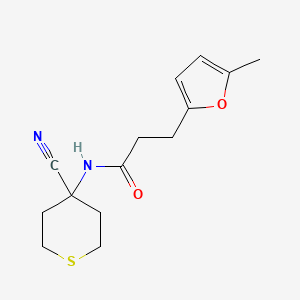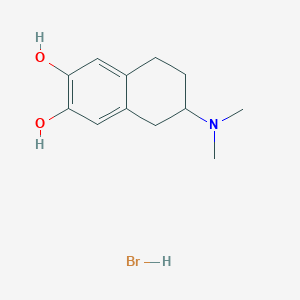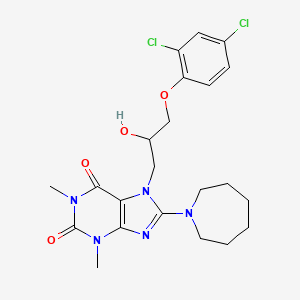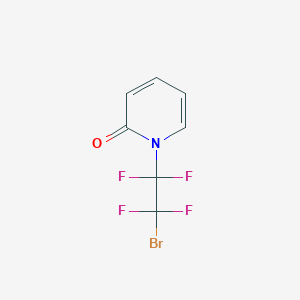![molecular formula C18H20N4OS2 B2522981 2-(Allylsulfanyl)-7,9-dimethyl-4-morpholinopyrido[3',2':4,5]thieno[3,2-d]pyrimidine CAS No. 672950-70-8](/img/structure/B2522981.png)
2-(Allylsulfanyl)-7,9-dimethyl-4-morpholinopyrido[3',2':4,5]thieno[3,2-d]pyrimidine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Thienopyrimidines are widely represented in the literature, mainly due to their structural relationship with purine bases such as adenine and guanine . They have been widely studied in the literature, probably due to their structural relationship with purine bases and their easy synthetic access .
Synthesis Analysis
Thienopyrimidines can be synthesized from thiophene derivatives or from pyrimidine analogs . A specific synthesis process for a similar compound involved substituted aldehydes, HCl, DMF, reflux, overnight, 60–68%, POCl3, reflux, 6 h, 50–70%, Morpholine, absolute ethanol: absolute isopropanol (1:1), reflux, 4 h, 75–85% .Molecular Structure Analysis
The morpholino group at the C-2 position of pyrimidine is located in a hydrophobic cavity which is surrounded by some acidic amino acids (such as Asp 841 and Asp 964) .Chemical Reactions Analysis
The chemical structures of the newly synthesized compounds were confirmed by elemental and spectral analyses, including FT‐IR and 1 H NMR spectroscopy as well as 13 C NMR and mass spectroscopy .Physical And Chemical Properties Analysis
The compound has a boiling point of 578.4±60.0 °C . The IR (cm −1) is 3302 (NH); 2210 (C≡N); 1662 (C=O). The 1 H NMR (ppm) is 3.39–3.41 (m, 4H, CH 2); 3.89–3.91 (m, 4H, CH 2); 6.81–8.03 (m, 14H, ArH); 8.47 (s, 1H,=CH); 10.52 (s, 1H, NH, D 2 O exchangeable). The 13 C NMR (ppm) is 47.3, 49.9 (piperazine Cs); 80.7, 107.1, 115.1, 115.7, 119.0, 119.4, 120.6, 122.5, 127.6, 128.4, 129.0, 129.4, 131.7, 134.5, 136.9, 139.9, 150.0, 150.4, 154.3, 158.1, 165.7, 167.8 (Ar. Cs, C≡N, and C=O) .Applications De Recherche Scientifique
Anticancer Agents
Thienopyrimidine derivatives, such as the compound , are known to have various biological activities, including anticancer effects . They inhibit various enzymes and pathways, which are critical to the progression of cancer . For example, they can inhibit protein kinases (PKs), which are frequently used as molecular therapeutic targets in clinical oncology .
PI3K Inhibitors
Thienopyrimidine derivatives have been synthesized and evaluated as PI3K inhibitors against various isomers PI3Kα, β, and γ . These inhibitors are important in cancer treatment as they can solve a variety of cellular communication problems .
Antitumor Agents
Thienopyrimidine derivatives have been synthesized and evaluated as potent antitumor agents . They have shown remarkable antitumor activity against various cancer cell lines .
EZH2 Inhibitors
Thienopyrimidine derivatives have been synthesized as EZH2 inhibitors via structural modifications of tazemetostat . These inhibitors have shown significant antitumor activities .
Inhibitors of Topoisomerases
Thienopyrimidine derivatives can also inhibit other targets to give effective anticancer drugs such as topoisomerases .
Inhibitors of Tubulin Polymerization
Thienopyrimidine derivatives can inhibit tubulin polymerization, which is another target for effective anticancer drugs .
Inhibitors of Histone Deacetylase (HDAC)
Thienopyrimidine derivatives can inhibit HDAC, which is another target for effective anticancer drugs .
Antiviral Agents
In addition to their anticancer properties, thienopyrimidines have been demonstrated to have antiviral activities .
Mécanisme D'action
Target of Action
The primary targets of 2-(Allylsulfanyl)-7,9-dimethyl-4-morpholinopyrido[3’,2’:4,5]thieno[3,2-d]pyrimidine are protein kinases (PKs) . PKs play a crucial role in cell proliferation and differentiation of cancer cells . Mutations in PKs can lead to oncogenesis and are critical to the progression of cancer .
Mode of Action
2-(Allylsulfanyl)-7,9-dimethyl-4-morpholinopyrido[3’,2’:4,5]thieno[3,2-d]pyrimidine interacts with its targets, the PKs, inhibiting their activity . This inhibition disrupts cellular communication, which is essential for the growth and proliferation of cancer cells .
Biochemical Pathways
The compound affects the PK signaling pathway, which is involved in various cellular processes, including cell growth, differentiation, and apoptosis . By inhibiting PKs, the compound disrupts these processes, leading to the inhibition of cancer cell growth and proliferation .
Result of Action
The result of the action of 2-(Allylsulfanyl)-7,9-dimethyl-4-morpholinopyrido[3’,2’:4,5]thieno[3,2-d]pyrimidine is the inhibition of cancer cell growth and proliferation . This is achieved by disrupting the PK signaling pathway, which is essential for these processes .
Propriétés
IUPAC Name |
4-(11,13-dimethyl-4-prop-2-enylsulfanyl-8-thia-3,5,10-triazatricyclo[7.4.0.02,7]trideca-1(9),2(7),3,5,10,12-hexaen-6-yl)morpholine |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H20N4OS2/c1-4-9-24-18-20-14-13-11(2)10-12(3)19-17(13)25-15(14)16(21-18)22-5-7-23-8-6-22/h4,10H,1,5-9H2,2-3H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PQVCZMSHYHXLJU-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=NC2=C1C3=C(S2)C(=NC(=N3)SCC=C)N4CCOCC4)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H20N4OS2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
372.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![N-benzyl-N-(4-ethoxybenzo[d]thiazol-2-yl)-5,6-dihydro-1,4-dioxine-2-carboxamide](/img/structure/B2522900.png)
![3-[4-(Trifluoromethyl)phenyl]prop-2-enenitrile](/img/structure/B2522901.png)
![8-methoxy-3-(4-methoxybenzyl)-2-phenyl-3H-chromeno[2,3-d]pyrimidine-4,5-dione](/img/structure/B2522903.png)



![2-Phenoxy-1-[2-[[4-(trifluoromethyl)phenyl]methylsulfanyl]-4,5-dihydroimidazol-1-yl]ethanone](/img/structure/B2522909.png)


![N-{2-[2-(3,4-dimethoxyphenyl)-4-methyl-1,3-thiazol-5-yl]ethyl}-4-ethoxybenzamide](/img/structure/B2522913.png)


